7-(5-chloro-2-methoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
Properties
IUPAC Name |
11-(5-chloro-2-methoxyphenyl)-12-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2/c1-9-5-12-11(7-18-16-19-8-20-22(12)16)15(23)21(9)13-6-10(17)3-4-14(13)24-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBCYJRKXFHPFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NC3=NC=NN23)C(=O)N1C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The biological activity of 7-(5-chloro-2-methoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been the focus of several studies. Key findings include:
- Antitumor Activity : Research indicates that the compound may inhibit the proliferation of cancer cells through specific molecular interactions.
- Kinase Inhibition : It has been shown to modulate pathways involving various kinases, which are crucial in cancer and other diseases.
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
Case Study 1: Antitumor Effects
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxic effects on a variety of cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
Case Study 2: Antimicrobial Activity
Another investigation highlighted the antimicrobial potential of this compound against Gram-positive bacteria. The study utilized standard disk diffusion methods to assess efficacy and found promising results indicating its potential as a new antimicrobial agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrido-Triazolo-Pyrimidinone Family
Example Compound: 7-[3-(Dimethylamino)propyl]-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one ()
- Core Structure : Differs in ring fusion (pyrido[4,3-d] vs. pyrido[3,4-e]), altering spatial orientation and electronic properties.
- Substituents: Position 7: 3-(Dimethylamino)propyl group (enhances solubility via tertiary amine). Position 9: 4-Methoxyphenyl (vs. 5-chloro-2-methoxyphenyl in the target compound).
Benzo-Chromeno-Triazolo-Pyrimidines ()
Example Compounds: 14-(4-Halophenyl)-12-methoxy-14H-benzo[h]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines (7a–o)
- Core Structure: Incorporates a benzo-chromeno ring system fused to triazolo-pyrimidine, increasing aromaticity and rigidity compared to the pyrido-triazolo-pyrimidinone core.
- Substituents :
- Position 14 : 4-Halophenyl (Cl, Br, or I) for halogen bonding.
- Position 12 : Methoxy group (similar to the target compound).
- Bioactivity : Demonstrated moderate to strong antimicrobial activity against S. aureus and E. coli, with MIC values ranging from 8–64 µg/mL .
Thiazolo-Pyrimidine Derivatives ()
Example Compound : 5-Thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidine (19)
- Core Structure : Replaces triazolo with thiazolo, introducing a sulfur atom.
- Substituents :
- Chromenyl and phenyl groups at positions 2 and 5.
Pyrano[2,3-d]Pyrimidines ()
Example Compounds : [1,2,4]Triazolo[1,5-c]pyrimidine-13-ones (4a–f)
- Core Structure: Pyrano-pyrimidine fused with triazolo, differing in ring connectivity.
- Substituents : 4’-Chlorophenyl at position 6.
- Bioactivity : Moderate antifungal activity against C. albicans (MIC: 32–128 µg/mL) .
Comparative Data Table
Key Research Findings and Implications
- Structural Flexibility: The pyrido-triazolo-pyrimidinone scaffold allows diverse substitution patterns, enabling optimization of pharmacokinetic properties. For example, halogenated aryl groups (e.g., 5-chloro-2-methoxyphenyl) may enhance target binding via hydrophobic interactions .
- Bioactivity Gaps: While analogues like benzo-chromeno-triazolo-pyrimidines show promising antimicrobial activity , data for the target compound are absent, highlighting a need for targeted biological assays.
Q & A
Q. What are the key considerations for designing a synthetic route for this compound?
The synthesis requires multi-step protocols involving cyclization and condensation reactions. Key steps include:
- Precursor selection : Use of aminotriazole derivatives, ethyl 3-oxohexanoate, and substituted aromatic aldehydes (e.g., 5-chloro-2-methoxybenzaldehyde) to initiate heterocyclic ring formation .
- Solvent optimization : Polar aprotic solvents like DMF facilitate cyclization, while methanol aids in precipitation and purification .
- Catalyst choice : Bases such as potassium carbonate enhance reaction efficiency, while controlled temperatures (e.g., 80–100°C) prevent side reactions .
Q. How can researchers characterize the molecular structure of this compound?
Advanced spectroscopic techniques are critical:
- NMR analysis : and NMR confirm regioselectivity of the triazolo-pyrimidine ring and substituent positions (e.g., methoxy and chloro groups) .
- Mass spectrometry : High-resolution MS (e.g., m/z 533 molecular ion peak) validates molecular weight and fragmentation patterns .
- IR spectroscopy : Peaks at 1600–1650 cm indicate C=N stretching in the triazole ring .
Q. What are the recommended methods for assessing purity and stability?
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to quantify impurities (<1% threshold for research-grade purity) .
- Accelerated stability studies : Expose the compound to pH 3–9 buffers and temperatures (25–60°C) for 48–72 hours, monitoring degradation via UV-Vis spectroscopy .
Advanced Research Questions
Q. How does the substitution pattern influence binding affinity to biological targets?
- Chloro group : Enhances lipophilicity and π-π stacking with kinase ATP-binding pockets (e.g., CDK2 inhibition) .
- Methoxy group : Modulates solubility and hydrogen bonding with residues like Asp86 in enzyme active sites .
- Methyl group : Steric effects at the 8-position may reduce off-target interactions, as shown in comparative SAR studies .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Hybrid QM/MM simulations : Validate transition states for unexpected regiochemistry in triazolo-pyrimidine formation .
- Isotopic labeling : Track reaction pathways (e.g., -labeled precursors) to confirm mechanisms proposed by DFT calculations .
Q. What methodologies are recommended for in vitro kinase inhibition assays?
- Kinase selectivity profiling : Use a panel of 50+ kinases (e.g., EGFR, BRAF) with ADP-Glo™ luminescence assays to measure IC values .
- Cellular assays : Pair with cytotoxicity testing (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to differentiate target-specific effects from general toxicity .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Flow chemistry : Continuous flow reactors reduce reaction time (e.g., from 12 hours to 30 minutes) and improve reproducibility .
- Catalyst screening : Immobilized catalysts (e.g., silica-supported KCO) enhance recyclability and reduce waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
